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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799 Get Quote

Disclaimer: Initial searches for compounds derived from 4-(oxan-2-yl)aniline yielded limited

specific data on their biological activities. Therefore, this guide focuses on the closely related

and extensively researched class of 4-anilinoquinazoline derivatives, which share a core aniline

structure and exhibit significant therapeutic potential. This guide provides a comparative

overview of their anticancer and antimicrobial properties, supported by experimental data from

published research.

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of

several approved drugs. These compounds are particularly recognized for their potent

inhibitory effects on key cellular targets, leading to significant anticancer and antimicrobial

activities. This guide summarizes key findings, presents comparative data, and outlines the

experimental methodologies used to evaluate these promising therapeutic agents.

Anticancer Activity of 4-Anilinoquinazoline
Derivatives
Derivatives of 4-anilinoquinazoline are well-established as potent inhibitors of receptor tyrosine

kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these signaling

pathways is a hallmark of many cancers, making these compounds effective anticancer agents.

Several 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are clinically approved

for the treatment of non-small-cell lung cancer.[1][2]
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The core 4-anilinoquinazoline structure is crucial for binding to the ATP-binding pocket of these

kinases, thereby inhibiting their activity and downstream signaling.[3] This inhibition can lead to

cell cycle arrest and apoptosis in cancer cells.[1]

Comparative Anticancer Potency (IC50 Values)
The following table summarizes the in vitro antiproliferative activity of various 4-

anilinoquinazoline derivatives against different human cancer cell lines. The IC50 value

represents the concentration of the compound required to inhibit the growth of 50% of the

cancer cells.
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Compound ID
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

1a BGC823 4.21 Gefitinib 12.16

1b BGC823 3.63 Gefitinib 12.16

1c BGC823 4.11 Gefitinib 12.16

1e BGC823 5.23 Gefitinib 12.16

1f HeLa 5.12 Gefitinib 10.23

1f BGC823 4.01 Gefitinib 12.16

1g BGC823 11.10 Gefitinib 12.16

2i HeLa 4.53 Gefitinib 10.23

2i BGC823 5.16 Gefitinib 12.16

7i A549 2.25 Gefitinib -

7i HT-29 1.72 Gefitinib -

7i MCF-7 2.81 Gefitinib -

14d

BaF3-

EGFR¹⁹del/T790

M/C797S

0.09 - -

14d

BaF3-EGFR

L858R/T790M/C

797S

0.75 - -

Data synthesized from multiple sources.[2][3][4]

Antimicrobial Activity of 4-Anilinoquinazoline
Derivatives
Beyond their anticancer properties, 4-anilinoquinazoline derivatives have demonstrated

promising activity against a range of bacterial pathogens. Their mechanism of action in bacteria
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is often attributed to the inhibition of essential enzymes like DNA gyrase, which is crucial for

DNA replication and repair.[5][6]

Comparative Antimicrobial Potency (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) of various 4-

anilinoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The MIC is

the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound
ID

Bacterial
Strain

Gram Stain MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

4a E. coli Negative 32 - -

4b E. coli Negative 32 - -

4c E. coli Negative 32 - -

3e S. aureus Positive 0.0039 - -

3g P. aeruginosa Negative 0.0625 - -

3c C. albicans Fungus 0.0625 - -

3g C. albicans Fungus 0.0625 - -

Data synthesized from multiple sources.[5][7]

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of compounds

against cancer cell lines.

Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded into 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The synthesized 4-anilinoquinazoline derivatives are dissolved in a

suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then

treated with these compounds and incubated for a specified period (e.g., 96 hours).
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MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well.

Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals. A

solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

Absorbance Measurement: The absorbance of the resulting solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated

control cells. The IC50 value is determined by plotting the inhibition percentage against the

compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This protocol describes a standard method for determining the Minimum Inhibitory

Concentration (MIC) of compounds against bacteria.

Bacterial Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S.

aureus, E. coli) is prepared in a suitable broth medium.

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared bacterial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24

hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Visualizations
Signaling Pathway Diagram

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGFR

PI3K

RAS

4-Anilinoquinazoline
Derivative

Inhibits

AKT

Cell Proliferation
Survival

Apoptosis
Inhibits

RAF MEK

ERK

Synthesis of
4-Anilinoquinazoline Derivatives

Purification & Characterization

Anticancer Screening
(MTT Assay)

Antimicrobial Screening
(Broth Microdilution)

Determine IC50 Values Determine MIC Values

Structure-Activity
Relationship (SAR) Analysis

Lead Compound
Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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